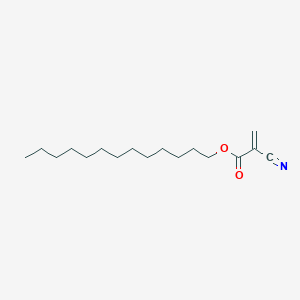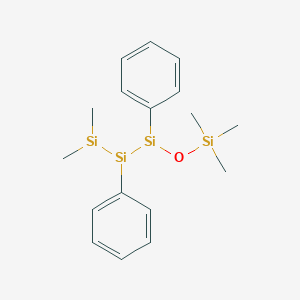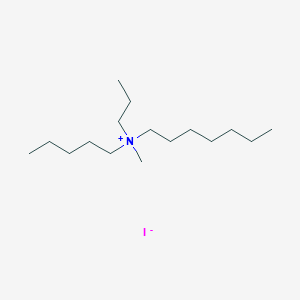
Tridecyl 2-cyanoprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tridecyl 2-cyanoprop-2-enoate is an organic compound with the molecular formula C17H29NO2. It is a member of the cyanoacrylate family, which is known for its strong adhesive properties. This compound is primarily used in industrial applications due to its ability to form strong bonds with various materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tridecyl 2-cyanoprop-2-enoate typically involves the esterification of 2-cyanoacrylic acid with tridecyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. The reactants are fed into a reactor where they are mixed and heated to the required temperature. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Tridecyl 2-cyanoprop-2-enoate undergoes several types of chemical reactions, including:
Polymerization: In the presence of moisture, this compound rapidly polymerizes to form a solid adhesive.
Hydrolysis: When exposed to water, this compound hydrolyzes to form 2-cyanoacrylic acid and tridecyl alcohol.
Addition Reactions: It can undergo addition reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions:
Polymerization: Initiated by moisture or weak bases.
Hydrolysis: Occurs in the presence of water or aqueous solutions.
Addition Reactions: Typically carried out in the presence of a catalyst such as a Lewis acid.
Major Products Formed:
Polymerization: Forms a solid polymer.
Hydrolysis: Produces 2-cyanoacrylic acid and tridecyl alcohol.
Addition Reactions: Yields various substituted cyanoacrylate derivatives.
Applications De Recherche Scientifique
Tridecyl 2-cyanoprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the development of bioadhesives for medical applications, such as wound closure and tissue bonding.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and strong adhesive properties.
Industry: Utilized in the manufacturing of adhesives for various materials, including metals, plastics, and ceramics.
Mécanisme D'action
The primary mechanism of action of tridecyl 2-cyanoprop-2-enoate is its rapid polymerization in the presence of moisture. This polymerization process involves the formation of strong covalent bonds between the monomer units, resulting in a solid adhesive. The molecular targets and pathways involved in this process include the activation of the cyano group and the subsequent nucleophilic attack by water molecules.
Comparaison Avec Des Composés Similaires
Tridecyl 2-cyanoprop-2-enoate can be compared with other cyanoacrylate compounds such as:
Methyl 2-cyanoprop-2-enoate: Known for its use in superglues and has a lower molecular weight.
Ethyl 2-cyanoprop-2-enoate: Commonly used in medical adhesives and has a slightly higher molecular weight than methyl 2-cyanoprop-2-enoate.
Butyl 2-cyanoprop-2-enoate: Offers a balance between flexibility and bond strength, making it suitable for medical and industrial applications.
Octyl 2-cyanoprop-2-enoate: Provides greater flexibility and is often used in medical adhesives for skin closure.
Uniqueness: this compound is unique due to its long alkyl chain, which imparts greater hydrophobicity and flexibility to the adhesive. This makes it particularly suitable for applications requiring strong, flexible bonds in moist environments.
Propriétés
Numéro CAS |
586949-82-8 |
|---|---|
Formule moléculaire |
C17H29NO2 |
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
tridecyl 2-cyanoprop-2-enoate |
InChI |
InChI=1S/C17H29NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-20-17(19)16(2)15-18/h2-14H2,1H3 |
Clé InChI |
GPIAVCOQQKQOBT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCOC(=O)C(=C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl{3-[1-(trimethylstannyl)ethenyl]hept-1-yn-1-yl}silane](/img/structure/B14229616.png)
![3-{4-[(4-Methoxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid](/img/structure/B14229622.png)
![1-[3-(Dimethylamino)phenyl]butane-1,3-dione](/img/structure/B14229628.png)
![N,N-Dipentyl-4-[2-(pyridin-4-yl)ethenyl]-3-(trifluoromethyl)aniline](/img/structure/B14229633.png)
![Hydroperoxide, 1-[2-(4-methoxyphenyl)ethyl]-1,2-dimethylpropyl](/img/structure/B14229640.png)


![3,3'-(1,4-Phenylene)bis[1-(pyridin-2-yl)imidazo[1,5-a]pyridine]](/img/structure/B14229661.png)
![N-[3-(Dodecyloxy)-2-hydroxypropyl]-L-tyrosine](/img/structure/B14229672.png)
![{4-[(Prop-2-en-1-yl)oxy]phenyl}acetonitrile](/img/structure/B14229680.png)

![4H-Imidazo[5,1-D][1,2,3,5]thiatriazine](/img/structure/B14229698.png)

![S-[(1R,2S)-1,2-Diphenyl-2-(pyrrolidin-1-yl)ethyl] ethanethioate](/img/structure/B14229720.png)
